molecular formula C9H8N4O B3031894 4-Hydroxy-6-methyl-2-(2-pyrazinyl)pyrimidine CAS No. 83551-41-1

4-Hydroxy-6-methyl-2-(2-pyrazinyl)pyrimidine

Cat. No. B3031894
CAS RN: 83551-41-1
M. Wt: 188.19
InChI Key: HGZRUWAFDKWIPP-UHFFFAOYSA-N
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Description

“4-Hydroxy-6-methyl-2-(2-pyrazinyl)pyrimidine” is a chemical compound with the molecular formula C9H8N4O and a molecular weight of 188.19 . It is a pyrimidine derivative, which is a class of compounds containing a pyrimidine ring, a six-membered heterocyclic ring with two nitrogen atoms at positions 1 and 3 .


Synthesis Analysis

The synthesis of pyrimidine derivatives like “4-Hydroxy-6-methyl-2-(2-pyrazinyl)pyrimidine” often involves multicomponent reactions. An efficient protocol for the synthesis of functionalized pyrimidines was developed from commercially available aromatic ketones, aldehydes, and hexamethyldisilazane (HMDS) as a nitrogen source under microwave irradiation . This multicomponent synthetic route involves Lewis acids playing an important role in selectively synthesizing six-membered heterocycles .


Molecular Structure Analysis

The molecular structure of “4-Hydroxy-6-methyl-2-(2-pyrazinyl)pyrimidine” is characterized by a pyrimidine ring, which is a six-membered heterocyclic ring with two nitrogen atoms at positions 1 and 3 . The molecule also contains a pyrazinyl group and a hydroxy group, contributing to its reactivity and potential biological activity.


Chemical Reactions Analysis

Pyrimidines, including “4-Hydroxy-6-methyl-2-(2-pyrazinyl)pyrimidine”, can undergo a variety of chemical reactions. For instance, they can participate in multicomponent reactions involving aromatic ketones, aldehydes, and a nitrogen source to synthesize functionalized pyrimidines . They can also undergo oxidation reactions .

Scientific Research Applications

Synthesis and Structural Analysis

  • The compound has been involved in the synthesis of new 7(5)-〚benzimidazol-2-yl〛méthyl-2(7)-méthyl-1,2,4-triazolo〚1,5-a〛(〚4,3-a〛)pyrimidines. Its structures have been elucidated using 1H, 13C NMR, and Mass Spectroscopy data (Elotmani, El Mahi, & Essassi, 2002).
  • Research has also focused on the synthesis of novel Pyrrylthieno[2,3-d]Pyrimidines and related Pyrrolo[1",2":1",6"]Pyrazino[2",3":4,5]Thieno[2,3-d]Pyrimidines using this compound (Bakhite, Geies, & El-Kashef, 2002).

Chemical Reactions and Derivatives

Applications in Drug Design and Pharmacology

Miscellaneous Applications

Future Directions

The future directions for “4-Hydroxy-6-methyl-2-(2-pyrazinyl)pyrimidine” could involve further exploration of its synthesis methods, chemical reactions, and potential biological activities. For instance, it could be interesting to investigate its potential as a neuroprotective and anti-neuroinflammatory agent . Additionally, its use as a versatile chemical compound in scientific research, including drug development, could be explored.

properties

IUPAC Name

4-methyl-2-pyrazin-2-yl-1H-pyrimidin-6-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N4O/c1-6-4-8(14)13-9(12-6)7-5-10-2-3-11-7/h2-5H,1H3,(H,12,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGZRUWAFDKWIPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)NC(=N1)C2=NC=CN=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70371451
Record name 4-Hydroxy-6-methyl-2-(2-pyrazinyl)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70371451
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Hydroxy-6-methyl-2-(2-pyrazinyl)pyrimidine

CAS RN

83551-41-1
Record name 4-Hydroxy-6-methyl-2-(2-pyrazinyl)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70371451
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 5
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Reactant of Route 6
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